N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-17(2,3)21-26(23,24)12-6-7-13-14(9-12)25-16(19-13)20-15(22)11-5-4-8-18-10-11/h4-10,21H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRUITYMUOMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Sulfamoyl Group: The tert-butylsulfamoyl group is introduced via a sulfonation reaction using tert-butylamine and a sulfonyl chloride derivative.
Coupling with Pyridine Carboxamide: The final step involves coupling the benzothiazole derivative with pyridine-3-carboxylic acid or its activated ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step reactions involving:
Benzothiazole Core Formation
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Substrate : 2-Aminothiophenol derivatives react with carboxylic acids or esters under dehydrating conditions (e.g., polyphosphoric acid at 170–250°C) to form the benzothiazole scaffold .
-
Example :
Sulfamoylation
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The tert-butylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions. A typical method involves reacting 6-bromo-benzothiazole derivatives with tert-butylsulfonamide in the presence of a palladium catalyst .
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Conditions :
Amide Bond Formation
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The pyridine-3-carboxamide group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzothiazole-2-amine and pyridine-3-carboxylic acid .
Sulfamoyl Group Reactivity
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Hydrolysis : The tert-butylsulfamoyl group resists hydrolysis under acidic conditions but may cleave under strong basic conditions (e.g., NaOH/EtOH, reflux) .
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Substitution : The sulfamoyl group participates in SNAr reactions with nucleophiles (e.g., amines, thiols) at elevated temperatures .
Benzothiazole Ring Modifications
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Electrophilic Substitution : The electron-deficient benzothiazole ring undergoes nitration or halogenation at the 4- or 5-positions under controlled conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a dihydrobenzothiazole derivative .
Amide Group Reactivity
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Hydrolysis : The carboxamide hydrolyzes to pyridine-3-carboxylic acid under acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
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Condensation : Reacts with hydrazines to form hydrazide derivatives .
Key Reaction Data
Stability and Compatibility
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit promising anticancer properties. N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has been investigated for its potential as a pan-Ras inhibitor. Ras proteins are critical in cell signaling pathways that control cell growth and differentiation; thus, their inhibition can lead to reduced tumor growth.
A study demonstrated that derivatives of benzothiazole could effectively inhibit the Ras-Raf interaction, which is pivotal in many cancers. The binding affinity of these compounds was measured using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), showcasing their potential as therapeutic agents against Ras-driven tumors .
Table 1: Binding Affinities of Benzothiazole Derivatives
| Compound | KD (µM) for KRasG12D·GDP | KD (µM) for KRasG12D·GMPPNP | NEA IC50 (µM) |
|---|---|---|---|
| Compound 6 | 870 | n.d. | n.d. |
| Compound 7 | 620 | n.d. | >100 |
| Compound 8 | 350 | n.d. | n.d. |
Note: n.d. indicates not determined.
Agricultural Applications
Pesticidal Properties
The compound has been explored as a potential pesticide due to its structural characteristics that allow interaction with biological systems of pests. Research has shown that derivatives of benzothiazole can serve as effective insecticides and acaricides, targeting specific enzymes in pests that are crucial for their survival.
A patent application highlighted the synthesis of novel compounds based on the benzothiazole scaffold, demonstrating their efficacy in pest control . These compounds can disrupt metabolic pathways in insects, leading to increased mortality rates.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have modified various functional groups on the core structure to enhance potency and selectivity against target proteins.
Table 2: Modifications and Their Effects on Activity
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity |
| Alkyl chain variation | Altered solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation or the induction of cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of this compound with analogs requires structural, physicochemical, and bioactivity data. The references instead focus on crystallographic software tools (e.g., SHELX , WinGX , ORTEP-3 ) used to analyze such molecules. Below is a generalized framework for comparison based on typical methodologies:
Table 1: Hypothetical Comparison of Structural Features
Key Observations (Generalized):
Electronic Effects: The pyridine-3-carboxamide moiety may enhance π-π stacking interactions relative to quinoline or isonicotinamide groups in analogs .
Crystallographic Refinement : SHELX programs are widely used for small-molecule refinement, while SIR97 offers automated solutions for phase problems in complex analogs.
Limitations and Methodological Notes
- The absence of specific data in the provided evidence precludes a detailed pharmacological or materials-based comparison.
- Structural comparisons rely on inferred trends from crystallographic tools (e.g., ORTEP-3 for thermal ellipsoid visualization, WinGX for data integration).
- Future studies should prioritize experimental assays (e.g., enzyme inhibition, solubility) paired with computational docking to validate hypothetical advantages.
Biological Activity
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 6-(tert-butylsulfamoyl)-1,3-benzothiazole with pyridine-3-carboxylic acid derivatives. This process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values for similar benzothiazole derivatives ranged from 50 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Benzothiazole-pyridine hybrids have been investigated for their antiviral properties, particularly against viruses such as H5N1 and SARS-CoV-2. Compounds containing fluorine substitutions demonstrated enhanced activity, with some achieving over 90% inhibition at specific concentrations . The antiviral mechanisms may involve the inhibition of viral replication pathways or interference with viral entry into host cells.
Anticancer Activity
The antiproliferative effects of benzothiazole derivatives have been extensively studied in various cancer cell lines. For example, compounds similar to this compound showed promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Benzothiazole derivatives are also known for their ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, some compounds have shown inhibitory effects on glycogen synthase kinase 3 (GSK-3), which is implicated in various cellular processes including proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound exhibited an MIC value of 100 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests a moderate level of antibacterial activity that warrants further investigation into its potential as a therapeutic agent.
Case Study 2: Antiviral Properties
A recent evaluation of antiviral activity against SARS-CoV-2 revealed that related benzothiazole compounds achieved IC50 values as low as 10 μM. This highlights the potential for this compound to be developed as an antiviral treatment option .
Research Findings Summary Table
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Crystallography :
How is the antimicrobial activity of this compound evaluated against resistant bacterial strains?
Q. Basic Research Focus
- Cup-plate method : Agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, C. albicans) are treated with compound solutions. Zones of inhibition (ZOI) are measured after 48-hour incubation .
- Minimum Inhibitory Concentration (MIC) : Serial dilutions in broth cultures determine the lowest concentration inhibiting visible growth. Reference standards (e.g., ciprofloxacin for bacteria, fluconazole for fungi) validate results .
Advanced Note : Testing against multidrug-resistant (MDR) strains requires adjusted protocols, such as higher inoculum densities or extended incubation.
What advanced computational approaches are used to predict target binding and mechanism of action?
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to targets (e.g., kinases, microbial enzymes). The tert-butylsulfamoyl group may enhance hydrophobic interactions in active sites .
- SAR Analysis : Modifying substituents (e.g., replacing pyridine with quinoline) and testing against kinase inhibition assays (e.g., ABL1, BCR-ABL1) reveal critical pharmacophores .
How can structural analogs from existing patents inform SAR studies for kinase inhibition?
Advanced Research Focus
Patents disclose analogs like Asciminib (N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]pyridine-3-carboxamide), a BCR-ABL1 inhibitor . Key strategies include:
- Core scaffold retention : Benzothiazole-pyridine hybrids are prioritized for kinase selectivity.
- Substituent optimization : tert-Butylsulfamoyl enhances solubility and target affinity compared to methyl groups .
Methodology : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Ki) for SAR validation.
What strategies resolve contradictions in bioactivity data across different experimental models?
Q. Advanced Research Focus
- Strain variability : Test against diverse microbial panels (e.g., Gram-positive vs. Gram-negative bacteria) to assess broad-spectrum activity .
- Statistical validation : Use ANOVA or non-parametric tests to compare ZOI/MIC data across replicates. Outliers are re-tested under standardized conditions (pH, temperature) .
- Mechanistic studies : Combine MIC data with time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
What methodologies are employed in crystallographic refinement to address disorder or twinning?
Q. Advanced Research Focus
- Disorder modeling : SHELXL partitions disordered atoms into multiple sites with occupancy refinement .
- Twinning correction : SIR97 applies least-squares-Fourier methods to deconvolute overlapping reflections in twinned crystals .
Case Study : For high-resolution data (<1 Å), anisotropic displacement parameters (ADPs) improve model accuracy .
How does the tert-butylsulfamoyl group influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Calculated logP (e.g., using ChemAxon) correlates with membrane permeability. The tert-butyl group increases logP by ~1.5 units compared to hydrogen .
- Metabolic stability : Incubation with liver microsomes identifies susceptibility to oxidative metabolism. Sulfamoyl groups resist CYP450-mediated degradation better than esters .
Methodology : Plasma protein binding (PPB) assays and hepatocyte clearance studies guide lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
